2-(Pyridin-4-yl)-4H-pyrano[3,2-c]pyridin-4-one
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Overview
Description
2-(Pyridin-4-yl)-4H-pyrano[3,2-c]pyridin-4-one is a heterocyclic compound that features a pyridine ring fused with a pyran ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-yl)-4H-pyrano[3,2-c]pyridin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of pyridine derivatives under specific conditions to form the fused pyran ring. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-4-yl)-4H-pyrano[3,2-c]pyridin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce partially or fully reduced derivatives .
Scientific Research Applications
2-(Pyridin-4-yl)-4H-pyrano[3,2-c]pyridin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-(Pyridin-4-yl)-4H-pyrano[3,2-c]pyridin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, ultimately influencing biological processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Pyridyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 3-Amino-2-[2-(acylamino)pyridin-4-yl]-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one
Uniqueness
2-(Pyridin-4-yl)-4H-pyrano[3,2-c]pyridin-4-one is unique due to its fused pyridine-pyran structure, which imparts distinct chemical and biological properties. This structural feature allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications .
Properties
CAS No. |
62838-64-6 |
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Molecular Formula |
C13H8N2O2 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
2-pyridin-4-ylpyrano[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C13H8N2O2/c16-11-7-13(9-1-4-14-5-2-9)17-12-3-6-15-8-10(11)12/h1-8H |
InChI Key |
URRYVDOPBQRYGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=O)C3=C(O2)C=CN=C3 |
Origin of Product |
United States |
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